molecular formula C4H6F2O B13551583 1,1-Difluorobut-3-en-2-ol

1,1-Difluorobut-3-en-2-ol

Cat. No.: B13551583
M. Wt: 108.09 g/mol
InChI Key: FSVDALTVDDWHNW-UHFFFAOYSA-N
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Description

1,1-Difluorobut-3-en-2-ol is an organic compound with the molecular formula C4H6F2O It is characterized by the presence of two fluorine atoms attached to the first carbon of a butene chain, with a hydroxyl group on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Difluorobut-3-en-2-ol can be synthesized through several methods. One common approach involves the difluorovinylidenation of carbonyl compounds. This method typically uses reagents such as CF3CH2I and LiNi-Pr2 in a solvent like THF at low temperatures . Another method involves the cyclization of 2,4-diaryl-1,1,1-trifluorobut-3-en-2-oles under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluorobut-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms.

Major Products:

    Oxidation: Formation of difluorobutanal or difluorobutanoic acid.

    Reduction: Formation of 1,1-difluorobutan-2-ol.

    Substitution: Formation of various substituted butenes depending on the nucleophile used.

Scientific Research Applications

1,1-Difluorobut-3-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Difluorobut-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1,1-Difluorobut-3-en-2-ol is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C4H6F2O

Molecular Weight

108.09 g/mol

IUPAC Name

1,1-difluorobut-3-en-2-ol

InChI

InChI=1S/C4H6F2O/c1-2-3(7)4(5)6/h2-4,7H,1H2

InChI Key

FSVDALTVDDWHNW-UHFFFAOYSA-N

Canonical SMILES

C=CC(C(F)F)O

Origin of Product

United States

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